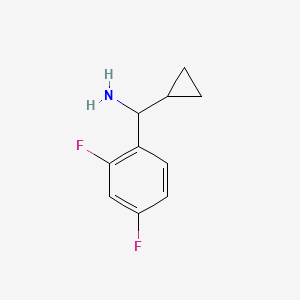

Cyclopropyl(2,4-difluorophenyl)methanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

536695-22-4 |

|---|---|

分子式 |

C10H11F2N |

分子量 |

183.20 g/mol |

IUPAC名 |

cyclopropyl-(2,4-difluorophenyl)methanamine |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |

InChIキー |

UNSUUWJOOWONDC-UHFFFAOYSA-N |

正規SMILES |

C1CC1C(C2=C(C=C(C=C2)F)F)N |

製品の起源 |

United States |

Asymmetric Reduction of the Precursor Ketoneone of the Most Effective Methods Involves the Asymmetric Reduction of Cyclopropyl 2,4 Difluorophenyl Ketone to a Single Enantiomer of the Corresponding Alcohol, Cyclopropyl 2,4 Difluorophenyl Methanol. This Can Be Achieved Using Chiral Catalysts, Such As:

Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are highly effective for the enantioselective reduction of ketones with borane (B79455) reagents. google.com

Chiral Ruthenium or Rhodium Catalysts: Transfer hydrogenation using catalysts based on these metals with a chiral ligand can also provide high enantiomeric excess.

The resulting chiral alcohol is then converted to the amine with inversion of stereochemistry. This is typically done by first converting the alcohol into a good leaving group (e.g., a tosylate or mesylate) and then displacing it with an amine source like sodium azide, followed by reduction.

Diastereoselective Synthesis Using Chiral Auxiliariesa Powerful Strategy for Asymmetric Synthesis Involves the Use of a Chiral Auxiliary. for Amines, N Tert Butanesulfinamide Ellman S Auxiliary is Commonly Used.nih.govamanote.comthe Synthesis Would Proceed As Follows:

Condensation of Cyclopropyl(2,4-difluorophenyl)ketone with enantiopure (R)- or (S)-N-tert-butanesulfinamide to form the corresponding N-sulfinyl ketimine.

Diastereoselective reduction of the C=N bond. The bulky tert-butylsulfinyl group directs the hydride reagent to one face of the imine, leading to a high diastereomeric excess.

Acidic cleavage of the sulfinyl group to yield the enantiomerically enriched primary amine.

This method is highly reliable and provides access to either enantiomer of the final product by selecting the appropriate enantiomer of the chiral auxiliary.

Resolution of Racematesa Classical Approach Involves the Resolution of the Racemic Amine. the Racemic Mixture is Treated with a Chiral Resolving Agent, Such As Tartaric Acid or Mandelic Acid, to Form a Pair of Diastereomeric Salts. These Salts Often Have Different Solubilities, Allowing One Diastereomer to Be Separated by Fractional Crystallization. the Desired Enantiomer of the Amine is then Liberated from the Salt by Treatment with a Base.

Advanced Synthetic Strategies and Emerging Technologies

Catalytic Systems for Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation in the synthesis of amines. Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to achieve this efficiently. Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the coupling of aryl halides or triflates with a wide range of amines. mit.edu The development of sophisticated phosphine-based ligands has been crucial to the success of this methodology, allowing reactions to proceed under milder conditions with broader substrate scope, including sterically demanding reactants. mit.edu

In addition to palladium, copper-catalyzed systems have also been developed for C-N bond formation. These systems can be advantageous for specific substrates and may offer different chemoselectivity. mit.edu Another advanced approach involves the use of metal nitrenoids, which are reactive intermediates formed by the complexation of a nitrene with a transition metal. rsc.org These species can undergo various transformations, including the amination of C-H bonds and the aziridination of alkenes, offering novel pathways to introduce nitrogen into a molecule with high stereocontrol. rsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, has transitioned from a niche technology to a mainstream tool for chemical production, offering significant advantages over traditional batch processing. uc.pt By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netmdpi.com This precise control often leads to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. uc.pt

For a multi-step synthesis like that of this compound, a modular flow setup can be designed where intermediates are generated and directly passed into the next reactor without isolation. mdpi.com Key steps such as asymmetric hydrogenation or C-N coupling can be adapted to flow conditions. For example, hydrogenation can be performed in a packed-bed reactor containing a heterogeneous catalyst, while C-N coupling can benefit from the enhanced heat transfer of a flow reactor to minimize side reactions. durham.ac.uk The use of in-line purification techniques, such as columns packed with solid-supported scavengers or reagents, can further streamline the process, delivering a clean product stream and reducing manual workup procedures. durham.ac.uk This approach not only increases efficiency and reproducibility but also facilitates scalability from laboratory research to industrial production. researchgate.net

Sustainable and Green Chemistry Considerations in Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental footprint of drug manufacturing. acs.org The synthesis of this compound can be made more sustainable by implementing several key strategies.

A primary metric for evaluating the greenness of a process is the Process Mass Intensity (PMI), which is the total mass of materials used (solvents, reagents, process water) to produce a kilogram of the final product. A key goal is to reduce PMI by minimizing solvent usage, avoiding stoichiometric reagents in favor of catalysts, and designing telescoping processes where multiple steps are performed in a single pot or flow reactor. acs.org

The choice of synthetic route is critical. Biocatalytic methods (Section 2.2.2.2) are inherently green as they operate in water at ambient temperatures and pressures, avoiding the need for heavy metal catalysts and harsh organic solvents. nih.gov Similarly, flow chemistry (Section 2.3.2) contributes to sustainability by improving energy efficiency and reducing waste generation through precise process control. researchgate.net The elimination of hazardous reagents and solvents, such as chlorinated solvents, is another important consideration. acs.orgepa.gov By integrating these principles, the production of this compound can be optimized to be not only efficient and cost-effective but also environmentally responsible.

Reactivity Profile of the Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions, allowing for the construction of larger, more complex molecules.

Nucleophilic Substitution Reactions at the Amine Group

As a primary amine, this compound readily participates in nucleophilic substitution reactions. A prominent example is its N-alkylation, which is a crucial step in the synthesis of Ticagrelor. In this synthesis, the amine acts as a nucleophile, displacing a leaving group on an electrophilic partner to form a new carbon-nitrogen bond.

For instance, the synthesis of Ticagrelor involves the reaction of this compound with a substituted triazolopyrimidine derivative. nih.gov This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like ethanol (B145695) or acetonitrile. nih.govrasayanjournal.co.in The base facilitates the deprotonation of the amine, enhancing its nucleophilicity and promoting the substitution reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H- rasayanjournal.co.inhyphadiscovery.compatsnap.comtriazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d] rasayanjournal.co.inhyphadiscovery.comdioxal-4-yl}oxy]-1-ethanol | K₂CO₃ | Acetonitrile | Protected Ticagrelor |

| This compound | Substituted pyrimidine | Triethylamine (TEA) and DBU | Ethanol | N-alkylated intermediate |

This table presents examples of nucleophilic substitution reactions involving this compound in the synthesis of Ticagrelor intermediates.

Oxidation and Reduction Pathways of the Amine Moiety

The amine functionality of cyclopropylamines can undergo oxidation, often leading to reactive intermediates. The oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a single electron transfer (SET) enzyme, has been shown to form an aminium cation radical. nih.gov This intermediate can then undergo fragmentation of the cyclopropyl ring. nih.gov In the context of drug metabolism, cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines, which may result in the formation of reactive ring-opened intermediates that can form covalent adducts with proteins. hyphadiscovery.com

The oxidation of benzylamines, a related class of compounds, can yield the corresponding imines. ias.ac.inacs.org This transformation can be achieved using various oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, it is plausible that it would undergo similar oxidative pathways to form imine intermediates, which could then be further transformed or hydrolyzed.

Reduction of the amine functionality itself is not a common transformation, as it is already in a low oxidation state. However, reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent, is a related process that could be used to introduce the cyclopropyl(2,4-difluorophenyl)methyl group into other molecules.

Derivatization via Amidation and Urethane Formation

The primary amine of this compound is readily derivatized to form amides and urethanes. These reactions are fundamental in organic synthesis and are used to modify the properties of the parent amine or to link it to other molecular scaffolds.

Amidation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding N-acyl derivatives (amides). This reaction is typically carried out in the presence of a coupling agent if a carboxylic acid is used, or a base to scavenge the acidic byproduct if an acid chloride or anhydride (B1165640) is used. The synthesis of various amide derivatives containing a cyclopropane moiety has been reported, highlighting the utility of this reaction. nih.gov

Urethane Formation: Treatment of the amine with chloroformates or isocyanates leads to the formation of carbamates (urethanes). For example, reaction with Boc-anhydride is a common method for protecting the amine group as a tert-butyl carbamate, a widely used protecting group in multi-step syntheses.

These derivatization reactions provide access to a wide range of compounds with potentially new biological activities or improved physicochemical properties.

Chemical Transformations of the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group is susceptible to various chemical transformations, particularly ring-opening reactions, which relieve the inherent ring strain.

Ring-Opening Reactions and Associated Mechanisms

The cyclopropane ring in cyclopropylamines can be opened under various conditions, including oxidative, reductive, or acid-catalyzed pathways. The presence of the amine group and the phenyl ring significantly influences the regioselectivity and mechanism of these reactions.

Oxidative ring-opening is a common pathway, particularly in metabolic processes. Cytochrome P450-mediated oxidation can lead to the formation of reactive intermediates through ring cleavage. hyphadiscovery.com Studies on N-cyclopropyl-N-methylaniline have shown that single electron transfer oxidation leads to an aminium radical cation, which then undergoes exclusive fragmentation of the cyclopropyl ring to form a distonic cation radical. nih.gov This intermediate can then react further, for example, with molecular oxygen. nih.gov

Acid-catalyzed ring-opening can also occur. For instance, reports on the synthesis of Prasugrel, another antiplatelet agent, indicate that the cyclopropyl ring can be opened by hydrochloric acid during the salt formation process. guidechem.com The mechanism of such reactions often involves protonation of the cyclopropane ring, followed by nucleophilic attack, leading to a 1,3-difunctionalized product.

The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. In donor-acceptor cyclopropanes, the bond between the carbon bearing the donor group and the carbon bearing the acceptor group is often cleaved. nih.gov

Cycloaddition and Rearrangement Reactions involving the Cyclopropyl Ring

Cyclopropylamines can participate in formal [3+2] cycloaddition reactions. These reactions often proceed through a radical mechanism initiated by single electron transfer. Photochemical activation or the use of a photoredox catalyst can generate a nitrogen-centered radical cation from the cyclopropylamine. This is followed by a rapid ring-opening to form a β-carbon radical iminium ion, which then undergoes intermolecular addition to an olefin to form a five-membered ring.

Stereochemical Consequences of Cyclopropyl Ring Transformations

The cyclopropyl group of this compound is a rigid, three-dimensional structure that significantly influences the stereochemical outcome of chemical transformations. The inherent strain and unique orbital arrangement of the cyclopropane ring dictate the stereoselectivity of reactions occurring at or adjacent to the ring.

Transformations involving the cyclopropyl ring can proceed with a high degree of stereochemical control. The rigidity of the cyclopropyl core is a key factor in directing diastereoselective reactions. researchgate.net For instance, reactions involving the formation of organometallic intermediates at the carbon bearing the amino group can exhibit high configurational stability. Subsequent reactions of these intermediates with electrophiles often proceed with retention of configuration, allowing for the synthesis of specific stereoisomers. researchgate.net This principle is fundamental in asymmetric synthesis, where the cyclopropane ring acts as a stereochemical control element.

Enantioselective catalysis can be employed to synthesize specific enantiomers of cyclopropane derivatives. researchgate.net However, the stereochemical outcome is not always straightforward. Certain reaction conditions, particularly those involving radical intermediates, can lead to a loss of stereochemical information, a phenomenon known as diastereoconvergence. acs.org

In the context of ring-opening reactions, the stereochemical consequences are governed by orbital symmetry rules, such as the Woodward-Hoffmann rules. For example, the electrocyclic ring-opening of a cyclopropyl cation is a disrotatory process, leading to a specific stereoisomeric allyl cation. researchgate.net The specific stereochemistry of the starting material directly dictates the stereochemistry of the resulting acyclic product.

The table below summarizes potential stereochemical outcomes for hypothetical transformations of the cyclopropyl ring.

| Reaction Type | Typical Mechanism | Expected Stereochemical Outcome |

| Substitution at C1 (via organometallic intermediate) | SE2-like | Retention of configuration |

| Radical-mediated substitution | Radical chain | Diastereoconvergence/Racemization |

| Cationic ring-opening | Electrocyclic (disrotatory) | Stereospecific (product stereochemistry depends on reactant stereochemistry) |

| Asymmetric hydrogenation of an adjacent double bond | Catalytic | High diastereoselectivity or enantioselectivity depending on catalyst |

Reactivity of the Difluorophenyl Group

The 2,4-difluorophenyl group is a key modulator of the electronic properties and reactivity of the entire molecule. The two fluorine atoms significantly influence the behavior of the aromatic ring in various chemical reactions.

The 2,4-difluorophenyl moiety can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. While the parent molecule would not be a direct substrate unless further functionalized, understanding its potential reactivity in these named reactions is crucial.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide or triflate. To functionalize the difluorophenyl ring of a related precursor via Suzuki coupling, a leaving group (e.g., Br, I, OTf) would need to be present on the aromatic ring. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. The high efficiency and functional group tolerance make it a valuable synthetic tool.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org Similar to the Suzuki coupling, an activated precursor containing a halide or triflate on the 2,4-difluorophenyl ring would be required. The reaction is co-catalyzed by palladium and copper complexes and proceeds in the presence of a base. libretexts.orgyoutube.com The reactivity of the halide follows the general trend of I > OTf > Br >> Cl. libretexts.orgyoutube.com

The table below outlines typical conditions for these cross-coupling reactions on a hypothetical halo-difluorophenyl substrate.

| Reaction | Typical Catalyst System | Base | Solvent | Temperature |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | Room Temp. to 100 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 60 °C |

The two fluorine atoms on the phenyl ring exert a profound influence on the molecule's electronic properties primarily through two competing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the π-system of the aromatic ring, donating electron density. nih.gov This effect is generally weaker than the inductive effect for halogens.

The net result is that the fluorine atoms are strongly deactivating for electrophilic aromatic substitution due to the dominant electron-withdrawing inductive effect. Conversely, this electron withdrawal stabilizes anionic intermediates (Meisenheimer complexes), thereby activating the ring towards nucleophilic aromatic substitution (SNAp), particularly at positions ortho and para to the fluorine atoms. The presence of fluorine atoms can also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can increase the π-accepting ability of the aromatic system in interactions with transition metals. mdpi.com

The electronic influence of substituents is often quantified using Hammett constants, as shown in the table below.

| Substituent | Inductive Parameter (σI) | Resonance Parameter (σR) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |

| -F | +0.52 | -0.31 | +0.34 | +0.21 |

| -Cl | +0.47 | -0.20 | +0.37 | +0.27 |

| -OCH₃ | +0.30 | -0.52 | +0.13 | -0.22 |

| -CF₃ | +0.45 | +0.08 | +0.46 | +0.54 |

Data adapted from various sources on electronic substituent effects. datapdf.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for predicting reactivity and controlling product formation. This involves identifying key intermediates and transition states and considering the kinetic and thermodynamic factors that govern the transformations.

Reactions involving the cyclopropylmethylamine moiety can proceed through various intermediates depending on the reaction conditions.

Cationic Intermediates: The formation of a cation adjacent to the cyclopropyl ring is a critical mechanistic step in many rearrangements and solvolysis reactions. Theoretical and experimental evidence suggests that the primary cyclopropyl cation is not a stable intermediate but rather a transition state that connects two isomeric allyl cations through a disrotatory ring-opening pathway. researchgate.net This instability is driven by the release of significant ring strain.

Radical Intermediates: Some transformations, such as certain cobalt-catalyzed cross-coupling reactions, are hypothesized to proceed through radical intermediates. acs.org The formation of a radical at the benzylic position could lead to racemization or other stereochemical outcomes different from ionic pathways.

Organometallic Intermediates: In transition metal-catalyzed reactions, the formation of organometallic species, such as cyclopropyl-palladium or cyclopropyl-rhodium intermediates, is common. These intermediates can be configurationally stable, allowing for stereospecific subsequent reactions. researchgate.net In some cases, rearrangement to metallacyclic structures can occur, leading to different product scaffolds. acs.org

The table below lists potential reaction types and their plausible intermediates.

| Reaction Type | Plausible Intermediate | Key Characteristics |

| Acid-catalyzed rearrangement | Cyclopropyl Cation (Transition State) | Undergoes rapid, stereospecific ring-opening to an allyl cation. researchgate.net |

| Reductive coupling | Radical | May lead to loss of stereochemical integrity. acs.org |

| Cross-Coupling Reactions | Organopalladium species | Can be configurationally stable, enabling stereoretention. researchgate.net |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex (Anionic σ-complex) | Stabilized by electron-withdrawing fluorine atoms. |

The course of a chemical reaction is governed by the interplay between kinetics (the rate of reaction, dependent on activation energy) and thermodynamics (the relative stability of reactants and products).

Thermodynamics: A primary thermodynamic driving force in reactions involving the cyclopropyl group is the release of its inherent ring strain (approximately 27.5 kcal/mol). Consequently, reactions that result in the opening of the cyclopropane ring are often thermodynamically favorable. The relative stability of the final products determines the thermodynamic outcome. For the difluorophenyl group, the formation of a stable aromatic system is a powerful thermodynamic driver in substitution reactions.

Kinetics: The rate of a reaction is determined by the energy of the highest transition state in the reaction pathway. For ring-opening reactions, the energy of the cyclopropyl cation transition state is a critical kinetic barrier. researchgate.net For reactions on the aromatic ring, the electron-withdrawing fluorine atoms influence the kinetics significantly. They increase the rate of nucleophilic aromatic substitution by stabilizing the high-energy Meisenheimer intermediate, thus lowering the activation energy. Conversely, they decrease the rate of electrophilic aromatic substitution by destabilizing the positively charged Wheland intermediate.

A reaction may be under either kinetic or thermodynamic control. Kinetically controlled reactions yield the product that is formed fastest (lowest activation energy), while thermodynamically controlled reactions yield the most stable product. For example, in a hypothetical ring-opening reaction, a less stable, kinetically favored acyclic isomer might form at low temperatures, while at higher temperatures, equilibration could lead to the more stable, thermodynamically favored isomer.

| Control Type | Deciding Factor | Outcome |

| Kinetic Control | Lower activation energy (Ea) | The product that forms fastest predominates. Often favored at lower temperatures with short reaction times. |

| Thermodynamic Control | Lower Gibbs free energy (G) of the product | The most stable product predominates. Often favored at higher temperatures with longer reaction times, allowing for equilibrium. |

Inability to Generate Article on the Reaction Chemistry of this compound

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient available research data to construct the requested article on the "Reaction Chemistry and Mechanistic Investigations of this compound," specifically focusing on "Catalyst Roles and Mechanistic Pathways in Catalyzed Reactions."

The user's instructions demand a thorough, informative, and scientifically accurate article based on detailed research findings, including data tables, while strictly adhering to the specified compound and outline. The searches conducted did not yield any scholarly articles, patents, or detailed synthetic procedures that specifically describe the catalytic synthesis, catalyst roles, or mechanistic pathways for this compound (CAS 1340550-61-9).

While information is available for a different regioisomer, (3,4-difluorophenyl)cyclopropylamine, the user's explicit instructions prohibit the inclusion of information that falls outside the precise scope of the requested compound. Providing information on an alternative compound would violate these strict constraints.

Therefore, to ensure scientific accuracy and strict adherence to the user's request, the article cannot be generated at this time due to the lack of specific, published research on the catalytic reaction chemistry of this compound.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me The energy and localization of the HOMO indicate the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO's characteristics reveal its capacity to accept electrons as an electrophile. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. nih.gov

For Cyclopropyl(2,4-difluorophenyl)methanamine, the HOMO is expected to be localized primarily on the amine group and the electron-rich difluorophenyl ring, which are the most likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the aromatic ring, influenced by the electron-withdrawing fluorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Orbital | Description | Predicted Localization |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital Energy | Primarily on the amine (N) and difluorophenyl ring |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | Distributed across the difluorophenyl ring |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex wavefunctions into a familiar Lewis structure of localized bonds and lone pairs. wikipedia.orgwisc.edu This method quantifies delocalization effects by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). aiu.edu The strength of these donor-acceptor interactions is measured in terms of stabilization energy, E(2), where a higher value indicates a more significant electronic delocalization and a greater contribution to molecular stability. nih.govacs.org

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Nitrogen Lone Pair (LP) | Adjacent σ* (C-C, C-H) | Hyperconjugation | Describes delocalization of the lone pair |

| π (C-C of Phenyl Ring) | σ* (C-C of Cyclopropyl) | Hyperconjugation | Describes ring-substituent electronic interaction |

| σ (C-H) | σ* (C-C) | Hyperconjugation | Describes delocalization within the framework |

Quantum Chemical Descriptors

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify global reactivity. rasayanjournal.co.inresearchgate.net These descriptors provide a numerical basis for understanding a molecule's behavior in chemical reactions. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of this compound with other related compounds. The presence of electronegative fluorine atoms is expected to influence these values significantly, likely increasing the electrophilicity index.

| Descriptor | Formula | Predicted Influence |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Influenced by electron-withdrawing fluorine atoms |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Correlates with the magnitude of the HOMO-LUMO gap |

| Electrophilicity Index (ω) | μ2 / (2η) | Indicates the propensity to act as an electrophile |

Conformational Analysis and Molecular Dynamics

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's function and interactions. Conformational analysis explores the different spatial arrangements (rotational isomers or conformers) and their relative energies.

Energetic Landscape of Rotational Isomers

The bonds connecting the cyclopropyl (B3062369) ring, the methanamine group, and the difluorophenyl ring are rotatable. rsc.org This rotation gives rise to different conformers, each with a specific potential energy. A computational study would map the potential energy surface by systematically rotating these bonds to identify the low-energy, stable conformers and the high-energy transition states that separate them. nih.govresearchgate.net The global minimum on this energy landscape represents the most stable and, therefore, the most populated conformation of the molecule under given conditions. The analysis would reveal the energy barriers to rotation, indicating the molecule's conformational flexibility.

Dihedral Angle Analysis of Key Structural Fragments

| Dihedral Angle | Atoms Involved | Significance |

|---|---|---|

| τ1 | (Aryl C)-(Aryl C)-(CH)-N | Orientation of the phenyl ring relative to the amine |

| τ2 | (Aryl C)-(CH)-C(Cyclopropyl)-C(Cyclopropyl) | Orientation of the cyclopropyl ring relative to the bridge |

Reaction Pathway Modeling and Mechanism Prediction

The modeling of reaction pathways is crucial for understanding how a molecule might be synthesized or how it might metabolize. This typically involves complex quantum chemical calculations to map out the energy landscape of a chemical reaction.

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. A key application of DFT is the characterization of transition states—the highest energy point along a reaction coordinate—which provides critical insights into reaction kinetics and mechanisms. For this compound, there are no available published studies that utilize DFT to model its potential reaction pathways or to characterize the transition states involved in its synthesis or degradation. Such studies would theoretically provide data on activation energies and the geometry of intermediate structures.

Prediction of Reactive Sites (e.g., Fukui Functions)

To predict which parts of a molecule are most likely to engage in chemical reactions, chemists often employ reactivity descriptors derived from computational analysis. Fukui functions are one such descriptor, indicating the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. An analysis of this compound using Fukui functions would identify the most reactive atoms, guiding predictions about its chemical behavior. However, a review of scientific databases shows no such analysis has been published for this specific compound.

Solvent Effects and Environmental Influences on Reactivity

The surrounding environment, particularly the solvent, can significantly influence the rate and outcome of a chemical reaction. Computational models can simulate these effects, providing a molecular-level understanding of solvation. For this compound, there is a lack of published research investigating how different solvents might affect its stability, conformation, or reactivity. Such studies would be valuable for optimizing reaction conditions in a laboratory or industrial setting.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule. By analyzing the behavior of atomic nuclei in a magnetic field, specific structural features can be identified.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a comprehensive view of the molecule's structure.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different hydrogen environments in the molecule.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring are expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm. Their signals would present as complex multiplets due to geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

Methine Proton: The single proton on the carbon connecting the cyclopropyl and difluorophenyl groups (the benzylic proton) would likely appear as a multiplet, coupled to the protons of the cyclopropyl ring.

Amine Protons: The two protons of the primary amine (-NH₂) group would typically appear as a broad singlet, although its chemical shift can be highly variable depending on the solvent and concentration.

Aromatic Protons: The three protons on the 2,4-difluorophenyl ring would reside in the downfield aromatic region (typically 6.5-8.0 ppm). They would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For Cyclopropyl(2,4-difluorophenyl)methanamine, ten distinct carbon signals are expected.

Cyclopropyl Carbons: The methylene (B1212753) carbons of the cyclopropyl ring would appear at high field, characteristic of strained ring systems. The methine carbon attached to the phenyl ring would be further downfield.

Benzylic Carbon: The carbon atom bonded to both the cyclopropyl ring and the amino group would be found at a moderate chemical shift.

Aromatic Carbons: Six signals are expected for the aromatic carbons of the difluorophenyl ring. The carbons directly bonded to the fluorine atoms would show large one-bond carbon-fluorine coupling constants (¹JCF), which is a key diagnostic feature. Other carbons in the ring will show smaller two- or three-bond couplings (²JCF, ³JCF).

Expected ¹H NMR Chemical Shift Assignments

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 1.0 | Multiplet |

| Cyclopropyl CH | 1.0 - 1.5 | Multiplet |

| Benzylic CH | 3.5 - 4.5 | Multiplet |

| Amine NH₂ | 1.5 - 3.0 (variable) | Broad Singlet |

Expected ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Expected Chemical Shift (ppm) | Key Couplings |

|---|---|---|

| Cyclopropyl CH₂ | 5 - 15 | |

| Cyclopropyl CH | 15 - 25 | |

| Benzylic CH | 50 - 60 | |

| Aromatic C-H | 110 - 135 | C-F couplings |

| Aromatic C-F | 155 - 165 | Large ¹JCF |

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms on the phenyl ring. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The specific chemical shifts and coupling constants are diagnostic for the 2,4-substitution pattern on the phenyl ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously piecing together the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between the methine proton and the cyclopropyl protons, as well as among the protons within the cyclopropyl ring. It would also reveal the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is vital for establishing the connectivity between different fragments of the molecule. For instance, it would show a correlation between the benzylic methine proton and the carbons of the aromatic ring, confirming the link between the cyclopropylmethanamine and difluorophenyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is used to determine the molecular weight and formula, and to gain further structural insights.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, the expected exact mass for the neutral molecule [M] is 183.08595 Da. HRMS would be used to confirm the molecular formula, C₁₀H₁₁F₂N, by matching the experimentally measured mass to the calculated exact mass. The protonated molecule [M+H]⁺ would have a predicted m/z of 184.09323.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₂F₂N⁺ | 184.09323 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the protonated molecule, [M+H]⁺) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. While specific experimental data is not widely published, a plausible fragmentation pathway for protonated this compound can be proposed based on the known fragmentation of benzylamines. nih.govacs.org

Key fragmentation pathways would likely include:

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the cyclopropyl ring, which is a common pathway for benzylic compounds. This could lead to the formation of a stable 2,4-difluorobenzyl cation or related fragments.

Loss of Ammonia (B1221849): Elimination of a neutral ammonia molecule (NH₃) from the protonated parent ion is a characteristic fragmentation for primary amines. nih.gov

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring may undergo ring-opening or fragmentation under energetic collision-induced dissociation conditions.

Table of Compounds Mentioned

| Compound Name |

|---|

Ionization Enhancement Strategies for Amine Detection

Mass spectrometry (MS) is a powerful analytical tool for determining molecular weight and elemental composition. However, the ionization efficiency of certain classes of compounds, including primary amines like this compound, can be challenging under standard conditions. The signal intensity in techniques like electrospray ionization (ESI) is highly dependent on the analyte's ability to form gas-phase ions. To overcome weak ionization, several enhancement strategies are employed. nih.gov

One of the most common approaches is the optimization of the liquid chromatography mobile phase. The addition of acidic modifiers, such as formic acid, to the solvent system promotes the protonation of the basic amine group (-NH2). This enhances the formation of the protonated molecular ion [M+H]+, which is readily detected by the mass spectrometer. nih.gov

Another strategy involves chemical derivatization, where the amine is reacted with a reagent to introduce a permanently charged group or a moiety that is more easily ionized. nih.gov While effective, this adds complexity to sample preparation. For direct analysis, techniques like Atmospheric Pressure Chemical Ionization (APCI) can be more suitable for less polar compounds that are not easily ionized by ESI. pharmafocuseurope.com The choice of ionization method and the use of enhancement strategies are critical for achieving the sensitivity required for trace analysis. pharmafocuseurope.comresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 184.0932 |

| [M+Na]+ | 206.0752 |

| [M+K]+ | 222.0491 |

| [M+NH4]+ | 201.1198 |

This table presents predicted mass-to-charge ratios (m/z) for various adducts of the target compound, which are crucial for its identification in mass spectrometry analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are indispensable for identifying functional groups and providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides detailed information about the functional groups present. For this compound, several key absorption bands are expected.

The primary amine (-NH2) group is characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. openstax.orgwpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aliphatic amine portion typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The 2,4-difluorophenyl group contributes several characteristic peaks. Aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. asianjournalofphysics.com The most intense and characteristic absorptions for this moiety are the strong C-F stretching bands, which typically appear in the fingerprint region between 1300 and 1100 cm⁻¹. bfh.ch

The cyclopropyl group has specific vibrational modes due to its strained ring structure. docbrown.info C-H stretching vibrations for the cyclopropyl ring are found at higher wavenumbers than for typical alkanes, often above 3000 cm⁻¹. docbrown.info Skeletal vibrations of the cyclopropane (B1198618) ring can be observed around 1020-1000 cm⁻¹. docbrown.info

Table 2: Expected FT-IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Primary Amine | N-H Wag | 910 - 665 |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Fluoroaromatic | C-F Stretch | 1300 - 1100 |

| Cyclopropyl | C-H Stretch | ~3080 - 3040 |

| Cyclopropyl | Ring Skeletal Vibration | 1020 - 1000 |

This table summarizes the key FT-IR vibrational modes and their expected frequency ranges, allowing for the identification of the compound's constituent functional groups.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. libretexts.org

For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The symmetric "ring-breathing" mode of the substituted benzene (B151609) ring is a characteristic and often intense peak. s-a-s.org

The cyclopropyl group also possesses unique Raman-active modes. The symmetric C-C stretching of the three-membered ring, often referred to as the "ring breathing" mode, gives rise to a characteristic band. osu.edu Studies on cyclopropane-containing molecules have identified marker bands for the cyclopropyl ring, including vibrations around 1222 cm⁻¹ and 942 cm⁻¹. nih.gov These vibrations are crucial for confirming the presence of the strained ring system.

Table 3: Key Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing (symmetric stretch) | ~1000 |

| Aromatic Ring | C=C Stretch | ~1600 |

| Cyclopropyl Ring | Ring Breathing | ~1220 |

| Cyclopropyl Ring | Ring Deformation | ~940 |

This table highlights the principal Raman-active vibrations expected for the molecule, which are especially useful for characterizing the carbocyclic and aromatic skeletons.

X-ray Crystallography

While vibrational spectroscopy identifies functional groups, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots allow for the calculation of the electron density distribution within the crystal, from which a model of the atomic positions can be built and refined. mdpi.com

A search of the current literature and structural databases did not yield a publicly available crystal structure for this compound. However, the determination of its structure would follow standard crystallographic procedures. A suitable single crystal would be grown, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The resulting data would be used to solve and refine the structure, yielding precise bond lengths, bond angles, and torsional angles. researchgate.net

Conformational Insights and Intermolecular Interactions in the Crystal Lattice

Although the specific crystal structure is not available, analysis of related structures allows for educated predictions about its solid-state conformation and packing. The molecule possesses conformational flexibility, primarily around the single bonds connecting the cyclopropyl, methanamine, and difluorophenyl groups. The relative orientation of the cyclopropyl and phenyl rings is of particular interest, with studies on similar systems showing a preference for a "bisected" conformation where the plane of the phenyl ring eclipses one of the C-C bonds of the cyclopropane. acs.orgresearchgate.net

In the crystal lattice, intermolecular interactions would play a key role in dictating the molecular packing. The primary amine group is a strong hydrogen bond donor, capable of forming N-H···N hydrogen bonds with neighboring molecules. acs.org Furthermore, the highly electronegative fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors. acs.orgresearchgate.net Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular interactions, potentially including N-H···F or C-H···F hydrogen bonds. acs.orged.ac.uk These interactions collectively define the supramolecular assembly and influence the material's bulk properties.

Advanced Applications and Future Directions in Chemical Synthesis and Design

Cyclopropyl(2,4-difluorophenyl)methanamine as a Key Building Block for Complex Chemical Architectures

This compound serves as a critical structural unit in the assembly of more complex and functionally sophisticated molecules, most notably in the pharmaceutical industry. Its utility as a building block stems from the unique combination of a conformationally constrained cyclopropyl (B3062369) group and an electronically modified difluorophenyl ring. This specific arrangement provides a rigid scaffold that can be strategically incorporated into larger molecular frameworks to achieve desired three-dimensional orientations and physicochemical properties.

A primary example of its application is in the synthesis of the antiplatelet agent, Prasugrel. In the synthesis of Prasugrel and related thienopyridine derivatives, intermediates containing the cyclopropyl-(2-fluorophenyl) moiety are essential. For instance, the synthesis often involves the condensation of a brominated ketone precursor, such as 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, with a tetrahydrothienopyridine core structure. asianpubs.orggoogleapis.com While the title compound itself is a methanamine, its structural components—the cyclopropyl group attached to a fluorinated phenyl ring—are the key reactive elements that are carried forward into the final active pharmaceutical ingredient. The amine functionality provides a reactive handle for further chemical modifications and linkages.

The incorporation of the cyclopropyl(2,4-difluorophenyl)methyl moiety is a deliberate design choice that imparts specific characteristics to the final molecule. The cyclopropane (B1198618) ring is known to introduce a degree of rigidity and metabolic stability, while the difluoro-substituted phenyl ring can enhance binding interactions with biological targets and modulate properties like lipophilicity and bioavailability. The presence of these structural motifs in a single, relatively simple building block makes this compound a valuable starting material for constructing complex chemical architectures with tailored biological activities.

Rational Design Principles for Developing Advanced Chemical Entities utilizing the Compound's Structural Features

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to predict and optimize the therapeutic properties of a compound before its synthesis. mdpi.comrsc.org this compound embodies several key structural features that are highly advantageous in this process. The strategic use of its distinct components—the cyclopropyl ring, the difluorophenyl group, and the aminomethyl linker—allows medicinal chemists to fine-tune the pharmacological profile of a lead compound. nih.govmdpi.com

The cyclopropyl group is particularly significant. Its rigid, three-membered ring structure introduces conformational constraint, locking adjacent substituents into well-defined spatial orientations. digitellinc.com This can lead to increased binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. Furthermore, the cyclopropyl ring is often used as a bioisostere for other groups, like a vinyl or carbonyl group, while offering improved metabolic stability.

The 2,4-difluorophenyl moiety plays a crucial role in modulating the electronic and pharmacokinetic properties of a molecule. Fluorine atoms are small and highly electronegative, and their introduction can have profound effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, thereby enhancing potency.

The combination of these features in a single building block allows for a modular approach to drug design, where the this compound scaffold provides a foundation for potency and stability, upon which further functional groups can be added to optimize for other desired properties. nih.gov

Interactive Table: Contribution of Structural Features to Rational Drug Design

| Structural Feature | Design Principle | Potential Advantage |

|---|---|---|

| Cyclopropyl Ring | Conformational Rigidity | Increased binding affinity and selectivity; reduced entropic penalty. |

| Metabolic Stability | Acts as a metabolically robust bioisostere. | |

| 2,4-Difluorophenyl Group | Enhanced Metabolic Stability | Resistance to enzymatic degradation, leading to longer half-life. |

| Modulation of Electronics | Alters pKa and participates in specific binding interactions (e.g., hydrogen bonding). | |

| Increased Lipophilicity | Can improve membrane permeability and target engagement. |

| Aminomethyl Linker | Synthetic Handle | Provides a point for covalent attachment to other molecular fragments. |

Emerging Trends in the Synthesis and Functionalization of Difluorophenylcyclopropylamines in Academic Research

Academic research continues to explore more efficient and versatile methods for the synthesis and subsequent functionalization of structurally complex amines like difluorophenylcyclopropylamines. Emerging trends focus on developing novel catalytic systems, stereoselective reactions, and late-stage functionalization techniques that allow for the rapid generation of diverse molecular libraries for biological screening.

One area of active research is the development of advanced cyclopropanation methods. While traditional methods like the Simmons-Smith reaction are effective, newer transition-metal-catalyzed reactions using diazo compounds offer improved control over stereochemistry and substrate scope. nih.gov For example, copper- or rhodium-catalyzed cyclopropanation of vinyl fluorides can provide access to fluorinated cyclopropanes. nih.gov

Another significant trend is the focus on C-H activation and functionalization. These methods allow for the direct modification of the aromatic ring or the cyclopropyl group without the need for pre-functionalized starting materials. This approach is highly atom-economical and enables the introduction of new functional groups at later stages of a synthetic sequence, which is particularly valuable for creating analogues of a lead compound.

Furthermore, biocatalysis is emerging as a powerful tool in the synthesis of chiral amines. mdpi.com Enzymes such as transaminases can be used to convert a ketone precursor (e.g., cyclopropyl-(2,4-difluorophenyl)ketone) into the corresponding amine with high enantiomeric excess. This avoids the need for chiral separation or complex asymmetric synthesis, offering a greener and more efficient route to enantiomerically pure compounds. Research into the functionalization of polyolefins and magnetic nanoparticles also highlights the broader chemical interest in developing new synthetic strategies for creating functionalized molecules for various applications. nih.govrsc.org

Interdisciplinary Research Potential in Novel Chemical Transformations

The unique structural and electronic properties of this compound and related compounds open avenues for interdisciplinary research beyond medicinal chemistry. The strained cyclopropane ring, combined with the electron-withdrawing nature of the difluorophenyl group, makes this scaffold a candidate for exploration in novel chemical transformations and materials science.

In the field of catalysis , the amine functionality could serve as a directing group or a ligand component in transition-metal catalysis. The rigid cyclopropyl-aryl framework could be used to design novel chiral ligands for asymmetric synthesis, where the specific stereoelectronic properties could induce high levels of enantioselectivity in chemical reactions.

In materials science , cyclopropylamine (B47189) derivatives are used in the synthesis of specialty polymers and advanced coatings. The rigidity imparted by the cyclopropane ring can lead to materials with enhanced thermal and mechanical properties. The difluorophenyl group could be exploited to create materials with specific optical or electronic properties, such as liquid crystals or components for organic light-emitting diodes (OLEDs).

Furthermore, in agrochemical research , the cyclopropylamine moiety is found in some herbicides, fungicides, and insecticides. The unique combination of structural features in this compound could be used as a starting point for the design of new, highly potent, and selective agrochemicals. The exploration of these interdisciplinary applications leverages the fundamental principles of reactivity and molecular design established in organic chemistry to address challenges in a wide range of scientific fields.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for Cyclopropyl(2,4-difluorophenyl)methanamine?

- Methodology :

- Step 1 : Formation of the cyclopropyl ring via cyclopropanation reactions, such as the use of transition metal catalysts (e.g., palladium) to facilitate ring closure .

- Step 2 : Introduction of the 2,4-difluorophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, depending on precursor availability .

- Step 3 : Reduction of intermediates (e.g., nitriles to amines) using hydrogenation with Raney nickel or palladium catalysts. Optimize reaction conditions (temperature, pressure) to minimize side products .

- Analytical Validation : Confirm purity and structure via HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodology :

- Use chiral chromatography (e.g., Chiralpak columns) with polarimetric detection to resolve enantiomers .

- Perform X-ray crystallography on single crystals of derivatives (e.g., hydrochloride salts) to determine absolute configuration .

- Compare experimental circular dichroism (CD) spectra with computational predictions (DFT-based simulations) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Kinase Inhibition : Use ALK tyrosine kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values, referencing structural data from PDB entries (e.g., 7KPL) .

- Receptor Binding : Screen for interactions with serotonin (5-HT) or dopamine receptors via radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂C) .

- Cytotoxicity : Assess cell viability in cancer lines (e.g., HCT-116) using MTT assays .

Advanced Research Questions

Q. How does the cyclopropyl group influence binding affinity in kinase inhibition compared to bulkier substituents?

- Methodology :

- Perform molecular docking studies (e.g., AutoDock Vina) using ALK crystal structures (PDB: 7KPL) to compare cyclopropyl vs. cyclobutyl/cyclohexyl analogs .

- Quantify steric effects via molecular dynamics (MD) simulations, analyzing ligand-protein RMSD and binding pocket occupancy .

- Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .

Q. What strategies resolve contradictions in reported binding affinities for 5-HT receptors?

- Methodology :

- Assay Standardization : Ensure consistent buffer conditions (pH, ion concentration) across labs to reduce variability .

- Structural Analysis : Compare fluorophenyl substitution patterns (2,4-difluoro vs. 4-fluoro) using X-ray co-crystallography to identify critical interactions .

- Data Normalization : Normalize Ki values using reference ligands (e.g., ketanserin for 5-HT₂C) to control for assay-specific artifacts .

Q. How can fragment-based drug design (FBDD) optimize this compound derivatives?

- Methodology :

- Fragment Screening : Use X-ray crystallography to identify binding fragments (e.g., pyrazole derivatives) that enhance selectivity for ALK over ROS1 .

- SAR Studies : Synthesize analogs with modified substituents (e.g., trifluoromethyl, methyl groups) and evaluate activity in kinase panels .

- Thermodynamic Profiling : Measure ΔG, ΔH, and ΔS via ITC (isothermal titration calorimetry) to optimize enthalpy-driven binding .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。